molecular formula C19H21NO4S B15208028 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate

1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate

Katalognummer: B15208028
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: HAOXTAKAZDXJIA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with 2-methoxyethyl groups and 4-methylbenzenesulfonate. The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid. The process may involve heating the reactants to temperatures around 60-70°C to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxyethyl or sulfonate groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate can be compared with other quinoline derivatives such as:

Eigenschaften

Molekularformel

C19H21NO4S

Molekulargewicht

359.4 g/mol

IUPAC-Name

1-(2-methoxyethyl)quinolin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C12H14NO.C7H8O3S/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,9-10H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI-Schlüssel

HAOXTAKAZDXJIA-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COCC[N+]1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.